molecular formula C12H19ClO2S B13526989 1-(Adamantan-1-yl)ethane-1-sulfonyl chloride

1-(Adamantan-1-yl)ethane-1-sulfonyl chloride

Cat. No.: B13526989
M. Wt: 262.80 g/mol
InChI Key: NUVCNDPXAPRPJY-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)ethane-1-sulfonyl chloride is a chemical compound characterized by the presence of an adamantane group attached to an ethane sulfonyl chloride moiety The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical applications

Preparation Methods

The synthesis of 1-(Adamantan-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of adamantane derivatives with sulfonyl chloride reagentsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the process .

Industrial production methods may involve large-scale chlorosulfonation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

1-(Adamantan-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)ethane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. This reactivity is attributed to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The adamantane moiety provides steric hindrance, influencing the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

1-(Adamantan-1-yl)ethane-1-sulfonyl chloride can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its combination of the adamantane structure with the reactive sulfonyl chloride group, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C12H19ClO2S

Molecular Weight

262.80 g/mol

IUPAC Name

1-(1-adamantyl)ethanesulfonyl chloride

InChI

InChI=1S/C12H19ClO2S/c1-8(16(13,14)15)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7H2,1H3

InChI Key

NUVCNDPXAPRPJY-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)S(=O)(=O)Cl

Origin of Product

United States

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